molecular formula C14H14N2O2S B2644999 N'-(4-Methylbenzylidene)benzenesulfonohydrazide CAS No. 50626-25-0

N'-(4-Methylbenzylidene)benzenesulfonohydrazide

Cat. No.: B2644999
CAS No.: 50626-25-0
M. Wt: 274.34
InChI Key: QLNFPAAQLQIDCN-RVDMUPIBSA-N
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Description

N’-(4-Methylbenzylidene)benzenesulfonohydrazide is an organic compound with the molecular formula C14H14N2O2S and a molecular weight of 274.344 g/mol . This compound is part of the sulfonohydrazide family, characterized by the presence of a sulfonyl group attached to a hydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N’-(4-Methylbenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and benzenesulfonohydrazide . The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N’-(4-Methylbenzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(4-Methylbenzylidene)benzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-Methylbenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways . The exact molecular targets and pathways involved are still under investigation, but it is known to interact with enzymes and proteins critical for cell survival and proliferation.

Comparison with Similar Compounds

N’-(4-Methylbenzylidene)benzenesulfonohydrazide can be compared with other similar compounds, such as:

Biological Activity

N'-(4-Methylbenzylidene)benzenesulfonohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as Schiff bases, which are formed through the condensation of carbonyl compounds with hydrazines. The general structure can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

The synthesis typically involves the reaction of 4-methylbenzaldehyde with benzenesulfonohydrazide, leading to the formation of the hydrazone linkage characteristic of Schiff bases. The synthesis methods often include characterization through spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity of the compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Aslan et al. demonstrated that derivatives of this compound showed measurable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a therapeutic agent .

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus50
This compoundE. coli40
Other derivativesVarious strainsVaries

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been evaluated for anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism by which it may reduce inflammation . The specific pathways involved include inhibition of NF-kB activation, which plays a crucial role in inflammatory responses.

Case Studies and Experimental Findings

  • Study on Antibacterial Activity : A comprehensive study assessed the antibacterial efficacy of several Schiff base derivatives, including this compound. The results indicated that this compound significantly inhibited bacterial growth compared to control groups .
  • In Vivo Anti-inflammatory Study : An experimental model involving induced inflammation in rodents demonstrated that administration of this compound led to a marked reduction in swelling and pain, supporting its potential use in treating inflammatory conditions .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of the hydrazone functional group allows for chelation with metal ions, potentially disrupting bacterial enzyme functions or altering cell wall integrity.

Conclusion and Future Directions

This compound shows promising biological activity, particularly in antimicrobial and anti-inflammatory applications. Further research is warranted to explore its mechanisms of action, optimize its efficacy, and evaluate its safety profile for potential therapeutic use.

Future studies should focus on:

  • In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with target pathogens.
  • Clinical Trials : Evaluating its effectiveness and safety in human subjects.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and reduce toxicity.

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-12-7-9-13(10-8-12)11-15-16-19(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNFPAAQLQIDCN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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